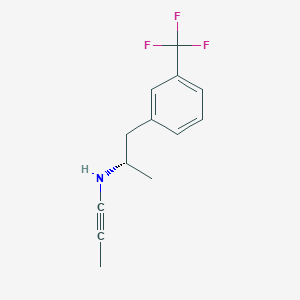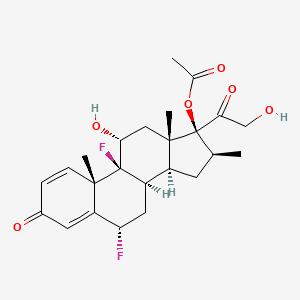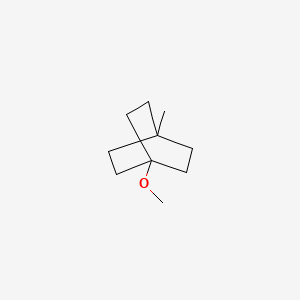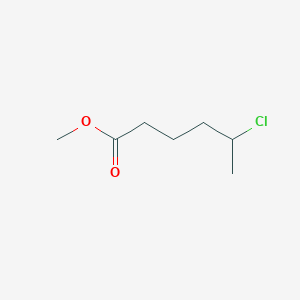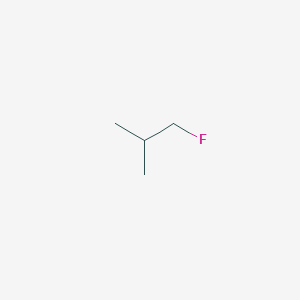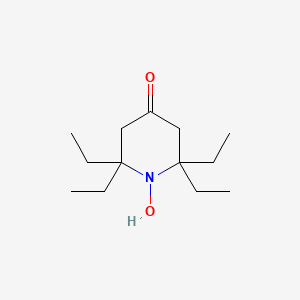![molecular formula C15H24ClCuN6O4- B13416031 copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)
copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride is a complex compound that involves copper coordination with a peptide-like structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride typically involves the coordination of copper ions with a peptide ligand. The process often requires the use of copper salts and chiral ligands to achieve high enantioselectivity. For instance, the copper-catalyzed propargylic amination of propargylic esters with amine hydrochloride salts has been realized using copper salts with chiral N,N,P-ligands .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar copper-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
化学反应分析
Types of Reactions
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Copper can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper salts, chiral ligands, and various organic substrates. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reactivity and selectivity .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, propargylic amines can be produced through copper-catalyzed propargylic amination .
科学研究应用
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride involves the coordination of copper ions with the peptide ligand. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Copper(II) sulfate: A common copper compound used in various chemical reactions and industrial processes.
Copper(II) chloride: Another widely used copper compound with applications in chemistry and industry.
Uniqueness
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride is unique due to its peptide-like structure and the specific coordination of copper ions. This unique structure allows it to participate in specialized reactions and applications that other copper compounds may not be suitable for .
属性
分子式 |
C15H24ClCuN6O4- |
|---|---|
分子量 |
451.39 g/mol |
IUPAC 名称 |
copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H25N6O4.ClH.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);1H;/q-1;;+2/p-2/t9-,11-,12-;;/m0../s1 |
InChI 键 |
DTNUNAICWDULHO-UVEFGIHYSA-L |
手性 SMILES |
C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].Cl.[Cu+2] |
规范 SMILES |
CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].Cl.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



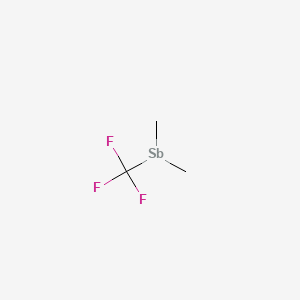
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)
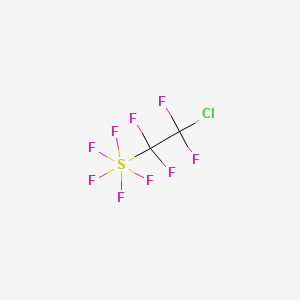
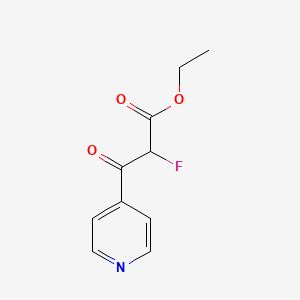
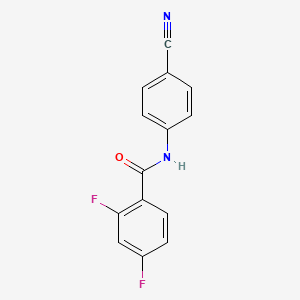
![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)
